molecular formula C25H23ClFNO4 B11211462 (3-chlorophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

(3-chlorophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Cat. No.: B11211462
M. Wt: 455.9 g/mol
InChI Key: ASIKYWMGKFRMQG-UHFFFAOYSA-N
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Description

The compound “(3-chlorophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone” is a complex organic molecule that features a combination of aromatic rings, ether, and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the isoquinoline core, introduction of the methoxy groups, and subsequent functionalization with the chlorophenyl and fluorophenoxy groups. Common synthetic routes may include:

    Formation of Isoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.

    Methoxylation: Introduction of methoxy groups can be done using methanol and a suitable catalyst.

    Functionalization: The chlorophenyl and fluorophenoxy groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the synthesis of complex molecules with potential biological activity.

Biology

In biological research, this compound may be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The presence of the isoquinoline core suggests potential activity as a neurotransmitter modulator, while the aromatic substituents may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3-chlorophenyl)(1-((4-methoxyphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone
  • (3-bromophenyl)(1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Uniqueness

The unique combination of chlorophenyl and fluorophenoxy groups in the compound provides distinct electronic and steric properties, which can influence its reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.

Properties

Molecular Formula

C25H23ClFNO4

Molecular Weight

455.9 g/mol

IUPAC Name

(3-chlorophenyl)-[1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone

InChI

InChI=1S/C25H23ClFNO4/c1-30-23-13-16-10-11-28(25(29)17-4-3-5-18(26)12-17)22(21(16)14-24(23)31-2)15-32-20-8-6-19(27)7-9-20/h3-9,12-14,22H,10-11,15H2,1-2H3

InChI Key

ASIKYWMGKFRMQG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=CC=C3)Cl)COC4=CC=C(C=C4)F)OC

Origin of Product

United States

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